molecular formula C11H18N4O B11798040 2-(3-Aminopyrrolidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one

2-(3-Aminopyrrolidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one

Cat. No.: B11798040
M. Wt: 222.29 g/mol
InChI Key: FQFBFZPVUOOURX-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrimidine ring substituted with an aminopyrrolidine group and three methyl groups, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Aminopyrrolidine Group: The aminopyrrolidine group can be introduced via nucleophilic substitution reactions. For instance, the pyrimidine intermediate can be reacted with 3-aminopyrrolidine in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and automated systems for the nucleophilic substitution step.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminopyrrolidine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the aminopyrrolidine group.

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents, leading to different biological activities.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar heterocyclic structure and are known for their potent biological activities.

Uniqueness

2-(3-Aminopyrrolidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminopyrrolidine group with a trimethyl-substituted pyrimidine ring makes it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-3,5,6-trimethylpyrimidin-4-one

InChI

InChI=1S/C11H18N4O/c1-7-8(2)13-11(14(3)10(7)16)15-5-4-9(12)6-15/h9H,4-6,12H2,1-3H3

InChI Key

FQFBFZPVUOOURX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N(C1=O)C)N2CCC(C2)N)C

Origin of Product

United States

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